3,4,5-Trifluorobenzaldehyde

Catalog No.
S779906
CAS No.
132123-54-7
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorobenzaldehyde

CAS Number

132123-54-7

Product Name

3,4,5-Trifluorobenzaldehyde

IUPAC Name

3,4,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H

InChI Key

NLAVHUUABUFSIG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C=O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=O

Precursor in Organic Synthesis

Due to the presence of the aldehyde functional group (C=O), 3,4,5-trifluorobenzaldehyde can participate in various organic reactions, making it a valuable building block for the synthesis of more complex molecules. Its unique combination of an electron-withdrawing trifluoromethyl group (-CF3) and an aldehyde group allows for selective modifications and targeted functionalization, leading to diverse applications in various fields:

  • Pharmaceutical Research: 3,4,5-Trifluorobenzaldehyde can serve as a starting material for the synthesis of drug candidates with potential therapeutic applications. For example, it has been used in the synthesis of compounds exhibiting anti-inflammatory and anti-cancer properties [].
  • Material Science: The trifluoromethyl group in 3,4,5-trifluorobenzaldehyde can enhance the material properties of polymers and other functional materials. It can contribute to improved thermal stability, electrical conductivity, and other desired characteristics [].

Research on its own Properties

Beyond its role as a precursor, 3,4,5-trifluorobenzaldehyde itself is a subject of ongoing scientific research due to its unique properties:

  • Liquid Crystal Behavior: Studies have explored the potential use of 3,4,5-trifluorobenzaldehyde in liquid crystal applications. Its specific molecular structure can influence the formation of liquid crystalline phases with desired properties for use in displays and other optical devices [].
  • Photophysical Properties: Research is investigating the photophysical properties of 3,4,5-trifluorobenzaldehyde, such as its fluorescence and phosphorescence behavior. Understanding these properties could lead to its application in areas like organic light-emitting diodes (OLEDs) and sensors [].

Molecular Structure Analysis

The key feature of 3,4,5-trifluorobenzaldehyde's structure is the presence of a benzene ring with three fluorine atoms substituted at positions 3, 4, and 5. These fluorine atoms are electron-withdrawing, meaning they pull electron density away from the ring. This electronic effect influences the reactivity of the molecule, particularly the aldehyde group (CHO). Additionally, the presence of three fluorines in these specific positions creates a certain degree of steric hindrance, which can affect how the molecule interacts with other chemicals (2).


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 3,4,5-trifluorobenzaldehyde. One common approach involves the Vilsmeier-Haack formylation reaction, where 3,4,5-trifluorobenzoic acid reacts with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to yield the desired product (3).

Balanced Chemical Equation:

3,4,5-F3C6H4CO2H + POCl3 + DMF -> 3,4,5-F3C6H2CHO + HCO2Cl + DMF.HCl

Other reported methods include palladium-catalyzed formylation and formylation using trifluoroacetic anhydride (4).

Decomposition:

Other Relevant Reactions:

Due to the reactive aldehyde group, 3,4,5-trifluorobenzaldehyde can participate in various condensation reactions with nucleophiles, such as amines and alcohols, to form imines and acetals, respectively. The presence of fluorine atoms can influence the reaction rates and selectivities compared to non-fluorinated analogues (5).


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H3F3O
  • Molecular Weight: 160.10 g/mol (approximately) (2)
  • Melting Point: 24°C to 26°C (3: )
  • Boiling Point: 174°C (3: )
  • Density: 1.42 g/cm³ (approximate) (3: )
  • Flash Point: 62°C (144°F) (3: )
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol ([1](

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3,4,5-Trifluorobenzaldehyde

Dates

Modify: 2023-08-15

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